3-Amino-4-hydroxybenzonitrile: A Comprehensive Technical Guide
3-Amino-4-hydroxybenzonitrile: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Amino-4-hydroxybenzonitrile. The information is curated for professionals in research and drug development, with a focus on delivering precise data and actionable protocols.
Core Chemical Properties
3-Amino-4-hydroxybenzonitrile, a substituted aromatic nitrile, possesses a unique combination of functional groups that make it a valuable intermediate in organic synthesis, particularly in the development of novel therapeutic agents.
Physicochemical Data
The fundamental physicochemical properties of 3-Amino-4-hydroxybenzonitrile are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | 3-amino-4-hydroxybenzonitrile | [1] |
| CAS Number | 14543-43-2 | [1] |
| Molecular Formula | C₇H₆N₂O | [1] |
| Molecular Weight | 134.14 g/mol | [1] |
| Appearance | Brown powder | [2] |
| Melting Point | 151-153 °C | [3] |
| Boiling Point | Data not available (likely decomposes) | N/A |
| Solubility | Soluble in DMSO and methanol. | Inferred from synthesis protocols |
| pKa (predicted) | Acidic pKa (phenol): ~9-10, Basic pKa (amine): ~3-4 | Estimated |
| XLogP3 | 0.9 | [1] |
Spectral Data
¹H NMR (DMSO-d₆, 400 MHz) - Predicted Chemical Shifts:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H | 6.8 - 7.2 | m | 3H |
| -OH | 9.0 - 10.0 | br s | 1H |
| -NH₂ | 4.5 - 5.5 | br s | 2H |
¹³C NMR (DMSO-d₆, 100 MHz) - Predicted Chemical Shifts:
| Carbon | Chemical Shift (δ, ppm) |
| C-CN | 118-122 |
| Aromatic C-NH₂ | 140-145 |
| Aromatic C-OH | 150-155 |
| Aromatic C-H | 110-130 |
| Aromatic C (quaternary) | 115-125 |
Infrared (IR) Spectroscopy - Predicted Absorptions:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (phenol) | 3200-3600 | Broad |
| N-H stretch (amine) | 3300-3500 | Medium, sharp (doublet) |
| C≡N stretch (nitrile) | 2220-2260 | Strong, sharp |
| C=C stretch (aromatic) | 1450-1600 | Medium to strong |
| C-O stretch (phenol) | 1200-1260 | Strong |
| C-N stretch (amine) | 1020-1250 | Medium |
Synthesis and Reactivity
3-Amino-4-hydroxybenzonitrile is a key building block in the synthesis of various heterocyclic compounds and has been notably utilized in the development of Interleukin-8 (IL-8) receptor antagonists, which are of interest in the treatment of inflammatory diseases.
Experimental Protocol: Synthesis of 4-Amino-3-hydroxybenzonitrile
One documented synthesis route involves the reduction of a nitro-substituted precursor. The following protocol is adapted from published literature.
Reaction: Reduction of 3-hydroxy-4-nitrobenzonitrile.
Materials:
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3-hydroxy-4-nitrobenzonitrile
-
Palladium hydroxide on carbon (Pd(OH)₂/C)
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Ethanol
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N,N-dimethylformamide (DMF)
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Hydrogen gas (H₂)
Procedure:
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Dissolve 3-hydroxy-4-nitrobenzonitrile in a mixture of ethanol and DMF.
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Add a catalytic amount of Pd(OH)₂/C to the solution.
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Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
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Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, filter the reaction mixture to remove the catalyst.
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Remove the solvents under reduced pressure to yield the crude product.
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Purify the product by recrystallization or column chromatography.
Role in Drug Discovery: A Synthetic Pathway
The utility of 3-Amino-4-hydroxybenzonitrile as a synthetic intermediate is exemplified in its role in the construction of IL-8 receptor antagonists. The following diagram illustrates a generalized synthetic workflow.
Caption: Synthetic pathway to an IL-8 receptor antagonist.
Safety and Handling
3-Amino-4-hydroxybenzonitrile is classified as harmful and requires careful handling in a laboratory setting.
GHS Hazard Statements:
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H302: Harmful if swallowed.[1]
-
H312: Harmful in contact with skin.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H332: Harmful if inhaled.[1]
Precautionary Measures:
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Use in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
This technical guide serves as a foundational resource for professionals engaged in research and development. The provided data and protocols are intended to facilitate further investigation and application of 3-Amino-4-hydroxybenzonitrile in the pursuit of novel chemical entities and therapeutic agents.
